molecular formula C10H11NO3S B1468658 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1343049-02-4

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1468658
CAS No.: 1343049-02-4
M. Wt: 225.27 g/mol
InChI Key: FLJFFXUWJOAYIB-UHFFFAOYSA-N
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Description

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is a compound that features a thiophene ring and a pyrrolidine ring, both of which are significant in medicinal chemistry. Thiophene is a sulfur-containing heterocycle, while pyrrolidine is a nitrogen-containing heterocycle. These structures are known for their biological activity and are often used in the development of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The pyrrolidine ring, on the other hand, enhances the compound’s ability to bind to specific biological targets . This compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, which can lead to changes in cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation patterns and downstream signaling events . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiophene ring can form π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can activate certain enzymes by stabilizing their active conformations . Changes in gene expression can occur through the compound’s interaction with transcription factors or chromatin-modifying enzymes, leading to alterations in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression . These effects can be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of optimizing the dosage for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves the condensation of thiophene-3-carboxylic acid with pyrrolidine-3-carboxylic acid. This reaction can be catalyzed by various reagents, including coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the thiophene and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJFFXUWJOAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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